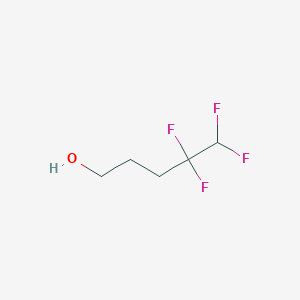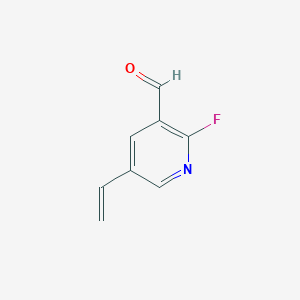
5-Ethenyl-2-fluoropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2-fluoropyridine-3-carbaldehyde: is a fluorinated pyridine derivative with the molecular formula C8H6FNO . This compound is characterized by the presence of an ethenyl group at the 5-position, a fluorine atom at the 2-position, and a carbaldehyde group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-fluoropyridine-3-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine. Subsequent reactions introduce the ethenyl and carbaldehyde groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available pyridine derivatives, followed by selective fluorination and functional group modifications under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-ethenyl-2-fluoropyridine-3-carboxylic acid.
Reduction: Formation of 5-ethenyl-2-fluoropyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde is used as a building block in organic synthesis. Its reactive aldehyde group allows it to participate in various condensation reactions, facilitating the synthesis of more complex molecules .
Biology and Medicine: The presence of the fluorine atom introduces unique electronic properties, making this compound a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for the development of new materials with improved physical and chemical characteristics .
Mechanism of Action
The mechanism of action of 5-ethenyl-2-fluoropyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the reactivity of the pyridine ring, affecting its interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the ethenyl and carbaldehyde groups, making it less reactive in certain synthetic applications.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at the 3-position.
5-Fluoropyridine-3-carbaldehyde: Similar structure but lacks the ethenyl group.
Uniqueness: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde is unique due to the combination of the ethenyl, fluorine, and carbaldehyde groups on the pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis and drug design .
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-ethenyl-2-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6FNO/c1-2-6-3-7(5-11)8(9)10-4-6/h2-5H,1H2 |
InChI Key |
YRMGEYAVUVPNSM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(N=C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


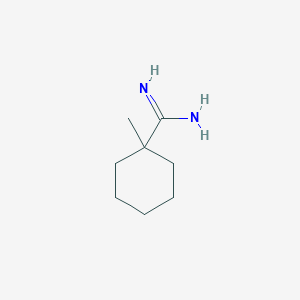


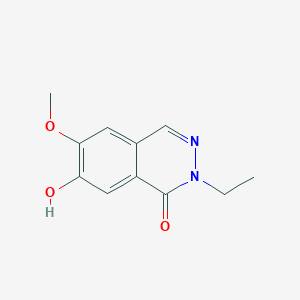




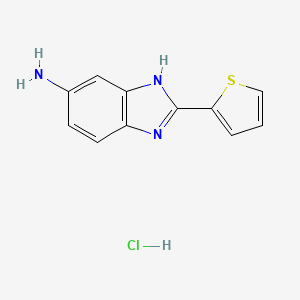
![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
![Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)

